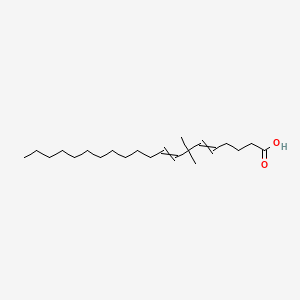

7,7-Dimethyleicosa-5,8-dienoic acid

Description

BenchChem offers high-quality 7,7-Dimethyleicosa-5,8-dienoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7-Dimethyleicosa-5,8-dienoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H40O2 |

|---|---|

Molecular Weight |

336.6 g/mol |

IUPAC Name |

7,7-dimethylicosa-5,8-dienoic acid |

InChI |

InChI=1S/C22H40O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22(2,3)20-17-14-15-18-21(23)24/h16-17,19-20H,4-15,18H2,1-3H3,(H,23,24) |

InChI Key |

AGKRHAILCPYNFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC=CC(C)(C)C=CCCCC(=O)O |

Origin of Product |

United States |

Nomenclature and Structural Characteristics of 7,7 Dimethyleicosa 5,8 Dienoic Acid

Systematic IUPAC Nomenclature and Commonly Employed Synonyms

The systematic name for this compound, following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is (5Z,8Z)-7,7-dimethyleicosa-5,8-dienoic acid . ontosight.ai This name precisely describes the molecule's structure.

In scientific literature and commercial contexts, several synonyms are used to refer to this compound. One of the most common is the acronym DEDA . Other synonyms include 7,7-Dimethyl-5,8-eicosadienoic acid and 7,7-dimethyleicosadienoic acid. ontosight.ai The CAS registry number for this compound is 89560-01-0. ontosight.aichemspider.com

Below is a table summarizing the nomenclature of 7,7-Dimethyleicosa-5,8-dienoic acid.

| Identifier Type | Identifier |

| IUPAC Name | (5Z,8Z)-7,7-dimethylicosa-5,8-dienoic acid |

| Common Synonym | DEDA |

| Other Synonyms | 7,7-Dimethyl-5,8-eicosadienoic acid, 7,7-dimethyleicosadienoic acid |

| CAS Number | 89560-01-0 |

Elucidation of Definitive Structural Features

The structure of 7,7-Dimethyleicosa-5,8-dienoic acid is characterized by several key features that dictate its chemical properties and potential biological activity.

Carbon Chain Length: The backbone of the molecule is an eicosanoic acid, which signifies a 20-carbon chain. nih.gov However, the addition of two methyl groups brings the total carbon count to 22, as reflected in its molecular formula: C22H40O2. ontosight.ai

Positional Isomerism and Stereochemical Configuration of Double Bonds (Z/E Isomers): The "dienoic acid" part of the name indicates the presence of two carbon-carbon double bonds. In this specific molecule, these double bonds are located between the 5th and 6th carbons and the 8th and 9th carbons of the chain. ontosight.ai The "(5Z,8Z)" prefix specifies the stereochemistry of these double bonds. Both are in the 'Z' configuration, meaning the higher priority substituents on each carbon of the double bond are on the same side. This 'Z' configuration results in a bent or "cis" geometry at these positions. ontosight.ai

Gem-Dimethyl Branching Pattern: A defining characteristic of this fatty acid is the presence of a gem-dimethyl group at the 7th carbon position. ontosight.ai This means that two methyl groups are attached to the same carbon atom (C7). This type of branching is less common in naturally occurring fatty acids compared to single methyl branches.

The following table details the key structural features of 7,7-Dimethyleicosa-5,8-dienoic acid.

| Feature | Description |

| Total Carbon Atoms | 22 |

| Parent Chain | Eicosanoic acid (20 carbons) |

| Double Bond Positions | C5-C6 and C8-C9 |

| Double Bond Stereochemistry | (5Z,8Z) or cis,cis |

| Branching | Gem-dimethyl group at C7 |

| Molecular Formula | C22H40O2 |

| Molecular Weight | 336.6 g/mol |

Comparative Analysis with Related Branched Eicosadienoic Acid Isomers and Analogs

The unique structure of 7,7-Dimethyleicosa-5,8-dienoic acid can be better understood by comparing it with other branched and unsaturated fatty acids.

Comparison with other Branched-Chain Fatty Acids (BCFAs): Branched-chain fatty acids are a diverse group of lipids with methyl groups at various positions along the carbon chain. nih.gov Common types include iso- and anteiso- BCFAs, where the methyl group is on the penultimate or antepenultimate carbon, respectively. acs.org In contrast, 7,7-Dimethyleicosa-5,8-dienoic acid possesses a gem-dimethyl group in the middle of the chain. This internal branching, particularly the presence of two methyl groups on a single carbon, significantly impacts the molecule's shape and flexibility compared to the terminal branching of iso- and anteiso- forms.

For example, phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a well-known multi-branched saturated fatty acid. nih.govresearchgate.net While it has a 20-carbon backbone like the parent chain of DEDA, its branching consists of single methyl groups at multiple positions. nih.gov Another related compound, pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), is a C19 fatty acid with multiple methyl branches. ontosight.ainih.gov The gem-dimethyl structure in DEDA creates a more significant steric hindrance at a specific point in the chain compared to the multiple, spaced-out single methyl groups in phytanic and pristanic acids.

Comparison with other Eicosadienoic Acid Isomers: The positioning and configuration of the double bonds also create numerous isomers. For instance, conjugated linoleic acid (CLA) isomers, such as c9,t11-CLA, are 18-carbon dienoic acids. nih.gov While shorter than DEDA, the biological activities of CLA isomers are highly dependent on the position and cis/trans configuration of their double bonds. nih.gov Similarly, other non-conjugated eicosadienoic acids exist, such as cis-11,14-eicosadienoic acid. researchgate.net The specific 5,8-diene system in DEDA, combined with the adjacent gem-dimethyl group, is a key structural motif that differentiates it from these other isomers and likely influences its interactions with enzymes and cell membranes.

The table below provides a comparative overview of 7,7-Dimethyleicosa-5,8-dienoic acid and related fatty acids.

| Compound | Carbon Chain Length (Total C) | Branching | Unsaturation | Key Structural Difference from DEDA |

| 7,7-Dimethyleicosa-5,8-dienoic acid | 22 | Gem-dimethyl at C7 | 2 double bonds (5Z, 8Z) | - |

| Phytanic Acid | 20 | Four single methyl groups (C3, C7, C11, C15) | Saturated | Multi-branched, saturated, different branch positions |

| Pristanic Acid | 19 | Four single methyl groups (C2, C6, C10, C14) | Saturated | Shorter chain, multi-branched, saturated |

| cis-11,14-Eicosadienoic Acid | 20 | None | 2 double bonds (11Z, 14Z) | Unbranched, different double bond positions |

| Conjugated Linoleic Acid (c9, t11) | 18 | None | 2 conjugated double bonds (9Z, 11E) | Shorter chain, conjugated double bonds |

This detailed structural analysis highlights the specific molecular architecture of 7,7-Dimethyleicosa-5,8-dienoic acid, providing a foundation for understanding its chemical behavior and potential biological significance.

Synthetic Methodologies and Chemical Derivatization of 7,7 Dimethyleicosa 5,8 Dienoic Acid

Established Chemical Synthesis Routes for 7,7-Dimethyleicosa-5,8-dienoic Acid

While a specific, documented synthesis of 7,7-dimethyleicosa-5,8-dienoic acid is not extensively reported in the literature, its structure suggests that established methods for the synthesis of other dienoic and branched-chain fatty acids can be adapted. The synthesis of related compounds, such as other eicosadienoic acids, provides a foundation for proposing a viable synthetic pathway. rsc.org

A plausible multi-step synthesis for 7,7-dimethyleicosa-5,8-dienoic acid would likely involve the coupling of several key fragments to construct the 20-carbon chain with the desired functionality. A retrosynthetic analysis suggests breaking the molecule into simpler, more readily available precursors. One potential strategy could be based on the stereoselective synthesis of other methyl-branched eicosadienoic acids, which utilizes Wittig olefination for the formation of the carbon-carbon double bonds. tandfonline.com

The synthesis would likely commence with a protected long-chain alkyl halide and a suitable carbonyl-containing fragment that will ultimately form the carboxylic acid end. The introduction of the gem-dimethyl group at the C7 position and the creation of the C5 and C8 double bonds with specific stereochemistry are the most critical steps.

A generalized synthetic scheme could involve:

Synthesis of a key intermediate containing the gem-dimethyl group at the desired position.

Stepwise construction of the carbon backbone through coupling reactions.

Introduction of the diene system with control over the geometry of the double bonds.

Final deprotection and conversion to the carboxylic acid.

The introduction of the gem-dimethyl group at the C7 position is a significant synthetic challenge. Several methods for installing gem-dimethyl groups in organic molecules have been developed, often inspired by the biosynthesis of natural products. nih.govacs.org

One common approach involves the methylation of a ketone or an ester at the α-position. For 7,7-dimethyleicosa-5,8-dienoic acid, a precursor ketone at the C7 position could be subjected to exhaustive methylation using a strong base and a methylating agent like methyl iodide.

Alternatively, the reaction of a carboxylic acid with a methyl ketone can be catalyzed by metal oxides to form a β-diketone, which could then be manipulated to yield the desired branched structure. acs.org The choice of catalyst and reaction conditions is crucial for achieving high yields and preventing side reactions. The steric hindrance around the reaction center, influenced by the length of the fatty acid chain, can significantly affect the reaction rate and efficiency. researchgate.net The synthesis of branched-chain fatty acids with methyl groups near the carboxyl end has been a subject of study, providing foundational knowledge for such transformations. nih.govnih.gov

Exploration of Enzymatic Synthesis Approaches

Enzymatic methods offer a promising alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions. The synthesis of branched-chain fatty acids is known to occur in biological systems, primarily through the action of fatty acid synthase (FAS) which can utilize branched-chain primers. wikipedia.org

While direct enzymatic synthesis of 7,7-dimethyleicosa-5,8-dienoic acid has not been reported, the promiscuity of some lipases and FAS systems suggests potential for development. nih.govnih.gov For instance, fatty acid synthases can sometimes incorporate methylmalonyl-CoA instead of malonyl-CoA, leading to the formation of methyl-branched fatty acids. researchgate.net The efficiency of this process can be limited by the enzymatic decarboxylation of methylmalonyl-CoA. nih.gov

Researchers have successfully synthesized branched-chain fatty acid-enriched triacylglycerols through enzymatic esterification, demonstrating the feasibility of using enzymes for such modifications. researchgate.net Further research into enzyme engineering and substrate specificity could lead to a biocatalytic route for the synthesis of 7,7-dimethyleicosa-5,8-dienoic acid. Multi-step enzymatic cascades have also been developed for the synthesis of other modified fatty acids from renewable plant oils, showcasing the potential of biocatalysis in this field. researchgate.net

Strategies for the Preparation of Isotopically Labeled and Functionally Modified Analogs for Mechanistic Investigations

Isotopically labeled and functionally modified analogs of fatty acids are invaluable tools for studying their metabolism, transport, and mechanism of action.

Isotopically Labeled Analogs: The synthesis of isotopically labeled 7,7-dimethyleicosa-5,8-dienoic acid can be achieved by incorporating stable isotopes such as ¹³C or deuterium (B1214612) at specific positions in the molecule. This is typically done by using a labeled precursor in the synthetic route. ckisotopes.comnih.gov For example, a ¹³C-labeled alkyl halide or a ¹³C-labeled methylating agent could be used to introduce the label at a desired carbon. nih.gov The analysis of such labeled lipids is commonly performed using mass spectrometry. researchgate.net

Functionally Modified Analogs: Functionally modified analogs can be prepared to probe structure-activity relationships or to introduce reporter groups. For instance, the carboxylic acid group can be converted to an ester or an amide to study the importance of this functional group. The double bonds can be hydrogenated or epoxidized to investigate the role of unsaturation. The synthesis of such analogs would follow similar synthetic strategies as the parent compound, with modifications in the final steps or by using appropriately functionalized starting materials. The modification of chitosan (B1678972) with 2-decenoic acid, for example, demonstrates a method of attaching fatty acids to other molecules to impart specific properties. nih.gov

Considerations for Regioselectivity and Stereoselectivity in Synthetic Pathways

Achieving the correct regioselectivity and stereoselectivity is paramount in the synthesis of 7,7-dimethyleicosa-5,8-dienoic acid.

Regioselectivity: The placement of the gem-dimethyl group at C7 and the double bonds at C5 and C8 requires precise control. The regioselectivity of reactions is often governed by the electronic and steric properties of the substrates and reagents. youtube.com For instance, in the introduction of the gem-dimethyl group via α-methylation of a ketone, the position of the ketone will dictate the location of the branching. The formation of the double bonds through elimination or coupling reactions must also be controlled to avoid the formation of isomers. The use of directing groups or specific catalysts can help achieve the desired regioselectivity. nih.gov

Stereoselectivity: The geometry of the C5 and C8 double bonds (E or Z configuration) is a critical aspect of the synthesis. Stereoselective synthesis aims to produce a single stereoisomer. nih.govelsevierpure.com Wittig-type reactions are commonly employed for the formation of double bonds in fatty acid synthesis, and the choice of the ylide and reaction conditions can influence the stereochemical outcome (Z- or E-selectivity). tandfonline.com Other methods, such as the stereoselective reduction of alkynes using catalysts like Lindlar's catalyst for Z-alkenes, can also be employed. researchgate.net The use of chiral auxiliaries or catalysts can be instrumental in controlling the stereochemistry of the final product. google.com The synthesis of nitro-fatty acids has demonstrated a two-step approach involving a Henry reaction for regioselectivity and a base-promoted elimination for stereoselectivity, which could be adapted for dienoic acids. nih.gov The development of stereoselective methods for the synthesis of dienoic acids containing a 1Z,5Z-diene moiety using Ti-catalyzed cross-coupling reactions also provides a powerful tool for controlling the stereochemistry of the double bonds. researchgate.netsciforum.net

Advanced Analytical Techniques for the Characterization and Quantification of 7,7 Dimethyleicosa 5,8 Dienoic Acid

Chromatographic Methodologies for Separation and Identification

Chromatography is a cornerstone for the analysis of fatty acids, enabling the separation of complex mixtures and the isolation of individual components. For 7,7-Dimethyleicosa-5,8-dienoic acid, various chromatographic methods are utilized to ensure its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint. This spectrum provides definitive structural information and allows for the unambiguous identification of the compound. For instance, GC-MS analysis of plant extracts has been successfully used to identify various fatty acid methyl esters by their retention times and fragmentation patterns. ijpras.com

High-Performance Liquid Chromatography (HPLC) and Ultra Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra Performance Liquid Chromatography (UPLC), are versatile techniques for the separation and quantification of non-volatile and thermally labile compounds in their native form. mdpi.com These methods are particularly useful for analyzing fatty acids that may be sensitive to the high temperatures used in GC.

Principles and Applications of Ion Exchange and Ion Exclusion Chromatography in Fatty Acid Analysis

Ion chromatography, in its various forms, offers specific advantages for the analysis of charged molecules like fatty acids. wikipedia.org

Ion Exchange Chromatography (IEC) separates molecules based on their net charge through electrostatic interactions with an oppositely charged stationary phase. wikipedia.org Anion-exchange chromatography, which uses a positively charged stationary phase, is particularly effective for separating fatty acids, which are anionic at appropriate pH levels. waters.com Mixed-mode chromatography, which combines reversed-phase and anion-exchange properties on a single column, has demonstrated successful separation of free fatty acids ranging from short-chain (C3) to long-chain (C18) species. waters.comwaters.com This technique leverages both the hydrophobic interactions of the fatty acid's alkyl chain and the ionic interactions of its carboxylate group to achieve separation. waters.com

Ion Exclusion Chromatography (ICE) is a subset of HPLC that separates ionized compounds from non-ionized or weakly ionized ones. diduco.comphenomenex.com For the analysis of weak acids like fatty acids, ICE typically employs a cation-exchange stationary phase (with negative charges). diduco.com Highly ionized species are repelled by the stationary phase and elute quickly (Donnan exclusion), while less ionized acids can penetrate the pores of the stationary phase and are retained longer. diduco.com This technique is highly effective for separating organic acids and has been used for the rapid quantification of both volatile and non-volatile fatty acids in aqueous samples, with detection limits as low as 1 part per million (ppm). nih.gov

| Technique | Principle | Application to Fatty Acid Analysis | Reference |

| Anion Exchange Chromatography | Separation based on ionic interaction with a positively charged stationary phase. | Separation of deprotonated fatty acids (anions). | wikipedia.orgwaters.com |

| Ion Exclusion Chromatography | Separation based on the degree of ionization and exclusion from pores of a charged stationary phase. | Separation of weak organic acids from strong acids and neutral molecules. | diduco.comphenomenex.comnih.gov |

Spectroscopic Methodologies for Structural Confirmation

While chromatography excels at separation, spectroscopy is indispensable for the definitive structural elucidation of the isolated compounds.

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information about 7,7-Dimethyleicosa-5,8-dienoic acid. When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides both separation and identification. The initial ionization process yields a molecular ion (M+ or [M-H]-), the mass of which confirms the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) provides even deeper structural insights. In this technique, a specific ion (the precursor ion) is selected, fragmented through collision with an inert gas, and the resulting product ions are analyzed. This fragmentation pattern is highly specific to the molecule's structure, revealing information about the location of functional groups and double bonds. For 7,7-Dimethyleicosa-5,8-dienoic acid, MS/MS data is available in public databases. nih.gov

| Parameter | Value | Reference |

| Compound | 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid | nih.gov |

| Formula | C22H40O2 | nih.gov |

| MS/MS Instrument Type | IT/ion trap | nih.gov |

| NIST Number | 1051992 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR (Proton NMR) provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and how many neighboring protons each one has. For 7,7-Dimethyleicosa-5,8-dienoic acid, ¹H NMR would reveal signals corresponding to the carboxylic acid proton, the vinylic protons of the two double bonds, the protons on carbons adjacent to the double bonds and the carboxyl group, the long aliphatic chain protons, and the distinct signals for the two methyl groups at the C7 position.

¹³C NMR (Carbon-13 NMR) provides information on the number of different types of carbon atoms in a molecule and their electronic environment. The spectrum of 7,7-Dimethyleicosa-5,8-dienoic acid would show distinct peaks for the carbonyl carbon of the acid, the four sp² hybridized carbons of the double bonds, the quaternary carbon at C7, and the various sp³ hybridized carbons of the long alkyl chain and the two methyl groups.

Together, ¹H and ¹³C NMR, often supplemented by two-dimensional NMR experiments (like COSY and HMQC/HSQC), allow for the complete and unambiguous assignment of the entire molecular structure, confirming the position of the double bonds and the gem-dimethyl group.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely utilized analytical technique for the detection and quantification of compounds that absorb light in the UV-Vis spectrum. The utility of this method is contingent upon the presence of chromophores—parts of a molecule that absorb light—within the chemical structure.

In the case of 7,7-Dimethyleicosa-5,8-dienoic acid, the key chromophoric feature is the conjugated diene system present in its structure (eicosa-5,8-dienoic acid). Conjugated systems of double bonds are known to absorb UV radiation, making UV-Vis spectrophotometry a viable method for analysis. The presence of the dimethyl group at the 7th position can subtly influence the electronic environment of the chromophore, potentially causing a slight shift in the maximum absorption wavelength (λmax) compared to its non-methylated counterpart.

The quantification of 7,7-Dimethyleicosa-5,8-dienoic acid using UV-Vis spectrophotometry is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. To apply this law, a calibration curve is typically constructed using standards of known concentrations.

Table 1: Hypothetical UV-Vis Absorption Data for 7,7-Dimethyleicosa-5,8-dienoic Acid in Ethanol

| Concentration (µg/mL) | Absorbance at λmax (e.g., 234 nm) |

| 1 | 0.15 |

| 5 | 0.75 |

| 10 | 1.50 |

| 15 | 2.25 |

| 20 | 3.00 |

Note: The λmax and absorbance values are illustrative and would need to be determined experimentally.

Research findings would typically involve determining the molar absorptivity (ε) of the compound, which is a measure of how strongly it absorbs light at a particular wavelength. This constant is crucial for accurate quantification in various solvents.

Optimized Sample Preparation and Extraction Techniques for Analysis in Complex Biological Matrices

The analysis of 7,7-Dimethyleicosa-5,8-dienoic acid in complex biological matrices, such as plasma, serum, or tissue homogenates, necessitates robust sample preparation and extraction techniques. The primary goals of these procedures are to isolate the analyte of interest from interfering substances, concentrate it to a detectable level, and ensure its stability.

Commonly employed methods for the extraction of fatty acids from biological samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. For the extraction of 7,7-Dimethyleicosa-5,8-dienoic acid, a typical LLE protocol might involve the use of a polar solvent system, such as a mixture of chloroform (B151607) and methanol, to extract lipids from the aqueous biological sample. The pH of the aqueous phase is often adjusted to ensure the fatty acid is in its non-ionized form, thereby enhancing its solubility in the organic solvent.

Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient alternative to LLE. In SPE, the sample is passed through a solid sorbent bed that retains the analyte. The analyte is then eluted with a suitable solvent. For a compound like 7,7-Dimethyleicosa-5,8-dienoic acid, a reversed-phase SPE cartridge (e.g., C18) could be employed. The biological sample would be loaded onto the cartridge, interfering polar compounds would be washed away, and the analyte would be eluted with an organic solvent.

Table 2: Comparison of Extraction Techniques for 7,7-Dimethyleicosa-5,8-dienoic Acid

| Technique | Principle | Advantages | Potential Challenges |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Simple, low cost. | Can be labor-intensive, may form emulsions, large solvent consumption. |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid phase followed by selective elution. | High recovery, high selectivity, easily automated. | Higher cost of consumables, may require method development. |

Optimized protocols are critical for achieving high recovery and minimizing matrix effects. This often involves a multi-step process that may include saponification to release esterified fatty acids, followed by extraction and potentially a derivatization step to improve chromatographic separation and detection sensitivity. Research in this area focuses on developing and validating methods that are reproducible, accurate, and sensitive enough for the intended application.

Molecular and Cellular Mechanisms of Action of 7,7 Dimethyleicosa 5,8 Dienoic Acid

Participation and Modulation of Intracellular and Intercellular Signaling Pathways

Fatty acids and their derivatives are crucial players in a multitude of signaling pathways. They can act as second messengers or be precursors for the synthesis of signaling molecules like eicosanoids. Given its structural similarity to arachidonic acid, a key precursor for prostaglandins (B1171923) and leukotrienes, it is plausible that 7,7-Dimethyleicosa-5,8-dienoic acid could interfere with or modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The dimethyl substitution might alter its recognition and processing by these enzymes, potentially leading to inhibitory or altered product formation. However, no direct evidence of its interaction with these pathways has been reported.

Characterization of Molecular Interactions with Lipid-Binding Proteins and Cellular Receptors

Many cellular processes are regulated by the interaction of lipids with specific proteins, including fatty acid-binding proteins (FABPs) and nuclear receptors. FABPs are involved in the intracellular transport and targeting of fatty acids. nih.gov It is conceivable that 7,7-Dimethyleicosa-5,8-dienoic acid could bind to certain FABPs, thereby influencing lipid metabolism and signaling within the cell. nih.gov Furthermore, some fatty acids can directly activate nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which regulate genes involved in lipid and glucose homeostasis. The unique structure of 7,7-Dimethyleicosa-5,8-dienoic acid could allow it to act as a ligand for these receptors, but this has not been experimentally verified.

Influence on Gene Expression Profiles and Transcriptional Regulatory Networks

By potentially interacting with nuclear receptors like PPARs or influencing signaling cascades that lead to the activation of other transcription factors, 7,7-Dimethyleicosa-5,8-dienoic acid could modulate gene expression. The specific genes and transcriptional networks affected would depend on the signaling pathways it engages. For instance, if it were to activate PPARs, it could alter the expression of genes involved in fatty acid oxidation and lipid transport. To date, no transcriptomic studies have been published that specifically analyze the effects of 7,7-Dimethyleicosa-5,8-dienoic acid on global gene expression profiles.

Biological Activities and Mechanistic Studies of 7,7 Dimethyleicosa 5,8 Dienoic Acid in Pre Clinical and in Vitro Models

Structure Activity Relationships Sar of 7,7 Dimethyleicosa 5,8 Dienoic Acid and Its Derivatives

Elucidating the Influence of Methyl Branching on Biological Potency and Selectivity

The presence of a gem-dimethyl group at the C7 position of the eicosanoid chain is a significant structural feature of 7,7-Dimethyleicosa-5,8-dienoic acid. In medicinal chemistry, the introduction of a gem-dimethyl moiety is a well-established strategy to enhance the biological activity and selectivity of a molecule. researchgate.netnih.gov This structural element can induce a specific conformation, often referred to as the "Thorpe-Ingold effect," which can favor a bioactive conformation by restricting rotational freedom. This can lead to a more potent interaction with a biological target. researchgate.netnih.gov

The Role of Double Bond Position and Stereochemistry in Modulating Functional Properties

The specific arrangement of the double bonds in a 1,4-diene system, as seen in the 5,8-dienoic acid structure, is also characteristic of many biologically active fatty acids, such as arachidonic acid (a 5,8,11,14-tetraenoic acid). nih.govnih.gov This pattern of unsaturation is often a substrate for various enzymes, including lipoxygenases and cyclooxygenases, which produce a wide range of signaling molecules. researchgate.net The precise positioning of the double bonds in 7,7-Dimethyleicosa-5,8-dienoic acid would dictate its potential as a substrate for these enzymes and the nature of its metabolites.

Impact of Alkyl Chain Length Variations on Molecular Recognition and Bioactivity

The 20-carbon (eicosa) chain length of 7,7-Dimethyleicosa-5,8-dienoic acid places it in the category of very-long-chain fatty acids (VLCFAs). The length of the alkyl chain is a critical factor for molecular recognition by enzymes and receptors. Fatty acid binding proteins and enzymes involved in lipid metabolism often have specific binding pockets that accommodate fatty acids of a particular chain length.

Comparative Studies with Unbranched and Other Branched Fatty Acid Structures to Delineate SAR

For example, comparing the biological effects of 7,7-Dimethyleicosa-5,8-dienoic acid with those of arachidonic acid could provide insights into how the gem-dimethyl group and the different number of double bonds affect its interaction with the same enzymatic pathways. nih.gov Unfortunately, no such comparative studies for 7,7-Dimethyleicosa-5,8-dienoic acid have been reported in the available literature.

Future Research Directions and Translational Perspectives for 7,7 Dimethyleicosa 5,8 Dienoic Acid

Identification of Novel Biological Targets and Underexplored Mechanisms of Action

A critical step towards understanding the function of 7,7-Dimethyleicosa-5,8-dienoic acid is the identification of its molecular targets. Its structural similarity to other bioactive lipids suggests that it may interact with a range of proteins, including nuclear receptors, G-protein coupled receptors, and enzymes involved in lipid signaling. High-throughput screening assays, affinity-based proteomics, and computational docking studies will be instrumental in identifying these binding partners. Once potential targets are identified, subsequent research will need to unravel the downstream signaling cascades and cellular responses modulated by this interaction, thereby elucidating its precise mechanism of action.

Development of Advanced and Highly Sensitive Analytical Methodologies for Low-Concentration Detection

A significant hurdle in studying endogenous branched-chain fatty acids is their often low abundance. Therefore, the development of robust and highly sensitive analytical methods is paramount for accurate quantification in complex biological matrices. Future efforts should focus on advancing liquid chromatography-mass spectrometry (LC-MS) techniques, including the use of novel derivatization strategies and high-resolution mass analyzers. The establishment of such validated methods will be essential for pharmacokinetic studies, biomarker discovery, and for correlating the levels of 7,7-Dimethyleicosa-5,8-dienoic acid with specific physiological or pathological states.

Investigation of Cross-Talk and Interplay with Other Endogenous Lipid Mediators and Signaling Networks

Lipid signaling is a complex and interconnected web. The biological effects of 7,7-Dimethyleicosa-5,8-dienoic acid are unlikely to occur in isolation but rather through intricate cross-talk with other endogenous lipid mediators, such as eicosanoids, endocannabinoids, and other fatty acids. Future research should employ a systems biology approach to map these interactions. Lipidomic profiling in response to the administration of 7,7-Dimethyleicosa-5,8-dienoic acid, combined with transcriptomic and proteomic analyses, will provide a holistic view of its impact on cellular signaling networks.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 7,7-Dimethyleicosa-5,8-dienoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step catalytic processes, such as enzymatic hydroxylation or chemical carboxylation, guided by frameworks in metabolic engineering (e.g., modifying fatty acid pathways in microbial hosts ). Key parameters include temperature (20–40°C), solvent polarity, and catalyst selection (e.g., engineered cytochrome P450 enzymes for regioselective modifications). Purification employs techniques like reverse-phase HPLC or membrane-based separation to isolate the compound from byproducts .

Q. How should researchers design experiments to characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H, ¹³C, COSY) to confirm double-bond positions and methyl group branching .

- Mass spectrometry (HRMS) for molecular weight validation.

- Chromatography (GC-MS or LC-MS) to assess purity and stability under varying pH/temperature .

Q. What theoretical frameworks guide the study of its biological or catalytic roles?

- Methodological Answer : Link hypotheses to lipid metabolism theory (e.g., membrane fluidity modulation) or enzyme-substrate interaction models (e.g., lock-and-key mechanisms for hydroxylation ). Pre-experimental modeling (e.g., molecular dynamics simulations) can predict binding affinities or reactive sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 7,7-Dimethyleicosa-5,8-dienoic acid across studies?

- Methodological Answer : Conduct a meta-analysis with sensitivity testing:

- Variable standardization : Compare studies using identical cell lines, assay protocols (e.g., IC₅₀ measurements), and statistical methods (ANOVA with post-hoc corrections) .

- Bias assessment : Evaluate publication bias via funnel plots or heterogeneity metrics (I² statistic) .

- Mechanistic validation : Use knockout models (e.g., CRISPR-Cas9) to isolate pathways affected by the compound .

Q. What factorial design approaches optimize its production in engineered microbial systems?

- Methodological Answer : Apply a 2^k factorial design to test variables:

- Factors : Carbon source (e.g., glucose vs. glycerol), induction time, and oxygen availability .

- Response variables : Titer (mg/L), specific productivity, and byproduct formation.

- Statistical analysis : Use ANOVA to identify significant interactions; follow up with response surface methodology (RSM) for nonlinear optimization .

Q. How do surface interactions (e.g., adsorption on indoor environments) affect its stability and reactivity in environmental chemistry studies?

- Methodological Answer :

- Controlled exposure experiments : Expose the compound to materials like drywall or PVC under controlled humidity/temperature, using microspectroscopic imaging (e.g., ToF-SIMS) to track degradation .

- Kinetic modeling : Fit data to pseudo-first-order decay models and compare activation energies across substrates .

- Replicate real-world conditions : Simulate indoor airflow patterns and oxidant concentrations (e.g., ozone) to assess reactivity .

Methodological Best Practices

- Data Integrity : Raw datasets must be archived with metadata (e.g., instrument calibration logs) .

- Theoretical Alignment : Frame findings within lipidomics or green chemistry principles to strengthen academic impact .

- Peer Review : Use preprints or institutional repositories for early feedback, ensuring transparency in methodological limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.